molecular formula C13H19O5P B14486883 Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate CAS No. 64079-73-8

Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate

Cat. No.: B14486883
CAS No.: 64079-73-8
M. Wt: 286.26 g/mol
InChI Key: WQWRODOECDPNJZ-UHFFFAOYSA-N
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Description

Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate is an organophosphorus compound with a variety of applications in organic synthesis and industrial chemistry. It is characterized by the presence of a phosphonate group, which imparts unique reactivity and properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate typically involves the reaction of ethyl acetoacetate with phenylmagnesium bromide to form the corresponding β-keto ester. This intermediate is then reacted with dimethyl phosphite under basic conditions to yield the desired phosphonate compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process involves the use of high-purity reagents and solvents, and the reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions .

Chemical Reactions Analysis

Types of Reactions

Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate undergoes a variety of chemical reactions, including:

    Oxidation: The phosphonate group can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include phosphonic acids, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing into its potential use as a drug precursor or as a component in drug delivery systems.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate exerts its effects involves the interaction of the phosphonate group with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl (2-oxo-3-phenoxypropyl)phosphonate
  • Dimethyl (2-oxo-3-phenylpropyl)phosphonate
  • Dimethyl (2-oxo-3-ethoxypropyl)phosphonate

Uniqueness

Dimethyl (3-ethoxy-2-oxo-3-phenylpropyl)phosphonate is unique due to the presence of both an ethoxy group and a phenyl group, which impart distinct reactivity and properties compared to other similar compounds.

Properties

CAS No.

64079-73-8

Molecular Formula

C13H19O5P

Molecular Weight

286.26 g/mol

IUPAC Name

3-dimethoxyphosphoryl-1-ethoxy-1-phenylpropan-2-one

InChI

InChI=1S/C13H19O5P/c1-4-18-13(11-8-6-5-7-9-11)12(14)10-19(15,16-2)17-3/h5-9,13H,4,10H2,1-3H3

InChI Key

WQWRODOECDPNJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C1=CC=CC=C1)C(=O)CP(=O)(OC)OC

Origin of Product

United States

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